molecular formula C16H16FNO4S B10758160 3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid

3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid

Cat. No.: B10758160
M. Wt: 337.4 g/mol
InChI Key: MGUQWAOYPINSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID typically involves the sulfonylation of an appropriate benzoic acid derivative with a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl, fluorophenyl, and sulfonylamino groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

IUPAC Name

3-ethyl-6-[(4-fluorophenyl)sulfonylamino]-2-methylbenzoic acid

InChI

InChI=1S/C16H16FNO4S/c1-3-11-4-9-14(15(10(11)2)16(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h4-9,18H,3H2,1-2H3,(H,19,20)

InChI Key

MGUQWAOYPINSIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.